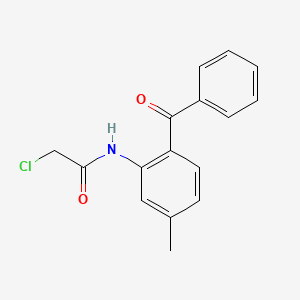

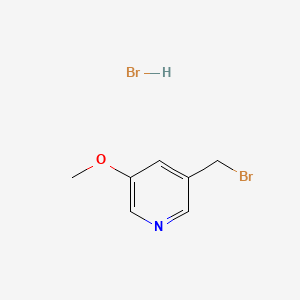

![molecular formula C11H9NO3 B2605657 methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate CAS No. 1164508-97-7](/img/structure/B2605657.png)

methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate were not found, it’s worth noting that similar compounds, such as 4-substituted methylidene oxindoles, have been synthesized by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes .

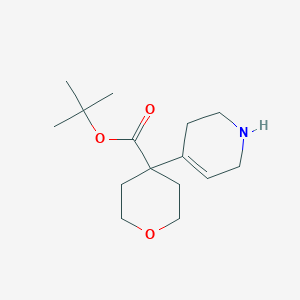

Molecular Structure Analysis

The molecular structure of this compound includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate”, also known as “(E)-methyl(oxido)[(4-oxo-4H-chromen-3-yl)methylidene]azanium”.

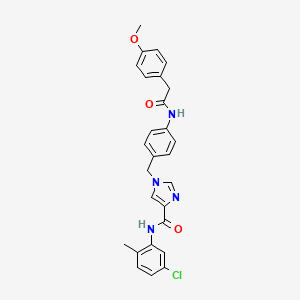

Pharmacological Research

This compound has shown potential in pharmacological research due to its structural similarity to chromones, which are known for their diverse biological activities. Chromones have been studied for their anti-inflammatory, antioxidant, and anticancer properties . The unique structure of this compound could lead to the development of new drugs targeting various diseases.

Antimicrobial Activity

Research has indicated that compounds with chromone structures can exhibit significant antimicrobial properties . This compound could be explored for its potential to inhibit the growth of bacteria, fungi, and other pathogens, making it a candidate for developing new antimicrobial agents.

Fluorescent Probes

Chromone derivatives are often used as fluorescent probes in biochemical assays due to their ability to emit fluorescence upon excitation . This compound could be utilized in the development of new fluorescent probes for detecting and quantifying biological molecules in research and diagnostic applications.

Nonlinear Optical Materials

The compound’s structure suggests it could be used in the field of nonlinear optics. Nonlinear optical materials are essential for applications in telecommunications, data storage, and laser technology . The chromone core can contribute to the compound’s ability to exhibit nonlinear optical properties, making it useful in these advanced technological applications.

Metal Ion Sensors

Chromone-based compounds have been studied for their ability to bind metal ions selectively . This compound could be developed into sensors for detecting and quantifying metal ions in environmental and biological samples, which is crucial for monitoring pollution and studying metal ion homeostasis in living organisms.

Antioxidant Agents

The antioxidant properties of chromone derivatives are well-documented . This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibitors

Chromone derivatives have been found to inhibit various enzymes, including kinases and proteases . This compound could be explored for its potential to inhibit specific enzymes involved in disease pathways, leading to the development of new therapeutic agents.

Photodynamic Therapy

The compound’s ability to absorb light and generate reactive oxygen species could make it a candidate for photodynamic therapy (PDT) . PDT is a treatment that uses light-activated compounds to kill cancer cells and pathogens. This compound could be optimized for use in PDT, providing a new approach to treating cancer and infections.

Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Synthesis, crystal growth, spectral, optical, thermal studies on nonlinear optical activity of organic crystal. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.

Propriétés

IUPAC Name |

N-methyl-1-(4-oxochromen-3-yl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12(14)6-8-7-15-10-5-3-2-4-9(10)11(8)13/h2-7H,1H3/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFHOENCKPLDTF-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=COC2=CC=CC=C2C1=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C\C1=COC2=CC=CC=C2C1=O)/[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

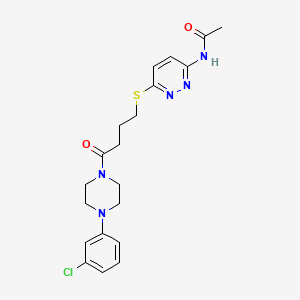

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)

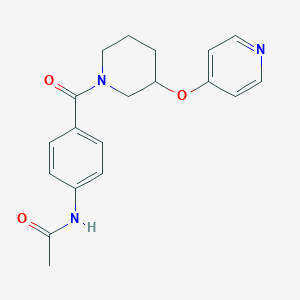

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)

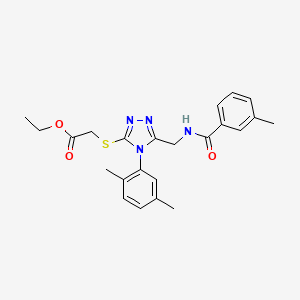

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)